2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a pyrrole ring, a 1,2,4-triazole ring, a benzyl group, a sulfanyl group, and an ethoxyphenyl group. These functional groups could potentially give the compound a variety of chemical properties and reactivities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to determine the structure of complex organic compounds .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For example, the pyrrole and 1,2,4-triazole rings might undergo electrophilic substitution reactions, while the sulfanyl group could be involved in redox reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Synthesis and Biological Activity
Research into compounds with the 1,2,4-triazole moiety, similar to the one in the query compound, has shown a wide range of biological activities. These activities include antimicrobial, antifungal, and anti-tuberculosis properties, as well as potential antitumor and anti-inflammatory effects. For instance, compounds synthesized from derivatives of 1,2,4-triazole have been studied for their in-vitro antibacterial, antifungal, and anti-tuberculosis activity, highlighting the versatility of this moiety in drug design (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011). Similarly, the synthesis and evaluation of pyrolin derivatives have been explored for their antiexudative activity, indicating the potential for developing new effective drugs with minimized side effects (Chalenko et al., 2019).
Antitumor and Insecticidal Assessments
Compounds incorporating the triazole moiety have also been assessed for their antitumor activities, with some showing promising results against various tumor cells in culture. This indicates the potential of these compounds in anticancer therapy (Gangjee et al., 2007). Additionally, the insecticidal properties of certain heterocycles incorporating a thiadiazole moiety have been explored, suggesting applications in agricultural pest control (Fadda et al., 2017).
Modification for Anticancer Effects
Further modifications of related compounds, such as replacing the acetamide group with alkylurea, have been studied for their antiproliferative activities against human cancer cell lines. These modifications aim to retain anticancer activity while reducing toxicity, highlighting the importance of structural alterations in enhancing drug efficacy and safety (Wang et al., 2015).
Antimicrobial and Hemolytic Agents
The synthesis of N-substituted derivatives of acetamides has been explored for their antimicrobial properties, with some compounds showing activity against selected microbial species. This research underscores the potential of these compounds in developing new antimicrobial agents (Rehman et al., 2016).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[(5-benzyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2S/c1-2-30-20-12-10-19(11-13-20)24-22(29)17-31-23-26-25-21(16-18-8-4-3-5-9-18)28(23)27-14-6-7-15-27/h3-15H,2,16-17H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDUZSTYDWBVDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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